molecular formula C8H4N2O3 B2496982 3-Cyano-2-nitrobenzaldehyde CAS No. 114344-00-2

3-Cyano-2-nitrobenzaldehyde

Cat. No. B2496982
CAS RN: 114344-00-2
M. Wt: 176.131
InChI Key: HUGYRUWVKNAJOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyano-2-nitrobenzaldehyde and related compounds has been explored through various methodologies. For instance, novel approaches to the synthesis of 2-nitrobenzaldehyde, a compound closely related to this compound, involve the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane followed by hydrolysis. This method showcases the use of acidic heterogeneous catalysts for both dioxolane formation and hydrolysis, highlighting a reduction in safety and environmental hazards compared to traditional synthesis routes. The molecular structures of the nitro derivatives confirmed by NMR spectroscopy indicate a non-coplanar conformer for the 2-nitro derivatives, where the nitro group is twisted with respect to the phenyl ring, contrasting with the coplanar arrangement in 3-nitrobenzaldehyde (Sainz-Díaz, 2002).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound, such as various nitrobenzaldehyde derivatives, reveals significant insights into their chemical behavior. For example, studies on the molecular geometry, vibrational frequencies, and NMR chemical shifts of 3- and 4-Nitrobenzaldehyde oximes using computational methods have provided detailed information on their structural characteristics, including HOMO-LUMO analyses and molecular electrostatic potentials. These analyses help in understanding the reactivity and stability of such compounds (Gökce & Bahçelī, 2011).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its versatile chemical properties. Research on nitro-substituted benzaldehydes, for example, has shown that they can engage in 1,3-dipolar cycloaddition reactions, leading to endo-cycloadducts under specific conditions. Such reactions are solvent- and temperature-dependent, demonstrating the compound's reactivity towards forming complex structures (Taha et al., 2020).

Physical Properties Analysis

The solubility and thermodynamic functions of 3-nitrobenzaldehyde, closely related to this compound, have been studied in various solvents at elevated temperatures. The solubility studies, which are crucial for understanding the compound's behavior in different solvent environments, indicate the compound's preference for specific solvents, offering insights into its physical properties and applications in purification processes (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound are closely tied to its functional groups. The presence of the nitro and cyano groups contributes to its reactivity, especially in hydrogenation reactions, where specific catalysts can selectively reduce certain functional groups without affecting others. This selectivity is critical for synthesizing derivatives with desired functional groups intact, highlighting the importance of tailored catalysts in the chemistry of nitro- and cyano-aromatics (Indra et al., 2011).

Scientific Research Applications

Catalysis and Chemical Synthesis

Research on 3-Cyano-2-nitrobenzaldehyde explores its utility in various chemical syntheses and catalysis processes. For instance, the compound's role in chemoselective hydrogenations catalyzed by cluster-derived ruthenium nanocatalysts has been investigated, demonstrating its selectivity in hydrogenating nitrobenzaldehydes to their corresponding alcohols without affecting the cyano group (Indra et al., 2011). This selectivity is crucial for developing efficient catalytic processes in organic synthesis. Additionally, the condensation reactions facilitated by alkaline carbons highlight the potential of this compound in forming dihydropyridine derivatives, which are significant in pharmaceutical applications as calcium channel blockers (Perozo-Rondón et al., 2006).

Photochemical Studies

The photochemical properties of this compound derivatives have been a subject of interest. Studies on the photoisomerization of 3-Cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one, a derivative, show that the Z-isomer is the main product of photochemical conversion, emphasizing the role of such compounds in studying photo-induced processes (Jansone et al., 2003). This research is vital for understanding the dynamics of photoisomerization and its potential applications in photoresponsive materials.

Synthesis of Nitrogen Heterocycles

The base-catalyzed reaction of 2-cyanobenzaldehyde with primary nitroalkanes, producing 3-substituted isoindolinones, is indicative of the broader utility of cyano- and nitro-substituted benzaldehydes in synthesizing nitrogen heterocycles (Angelin et al., 2010). These compounds are significant for generating valuable building blocks in organic synthesis and pharmaceuticals.

Material Detection and Chromogenic Properties

The detection and separation of synthetic pyrethroids using thin-layer chromatography (TLC) and the chromogenic reagent p-nitrobenzaldehyde, which reacts with cyano ester groups in pyrethroids to produce violet spots, demonstrate the analytical applications of nitrobenzaldehyde derivatives. This method facilitates the identification of synthetic pyrethroids in forensic toxicology, underscoring the compound's utility in analytical chemistry (Mavle et al., 2013).

Mechanism of Action

Safety and Hazards

The safety data sheet for Benzaldehyde, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules. This field of organic chemistry continues to be in demand and relevant. A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules .

properties

IUPAC Name

3-formyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGYRUWVKNAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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